MRX343
Description
UNII-XKM70G2TJ4 (CAS No. 99799-09-4) is a synthetic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . Its InChI Key (ALTAAUJNHYWOGS-UHFFFAOYSA-N) confirms its unique stereochemical configuration, distinguishing it from structural analogs. Key physical-chemical properties include:
- Boiling Point: 318.3°C (predicted)
- LogP (Octanol-Water Partition Coefficient): 0.7, indicating moderate hydrophobicity .
- Solubility: Classified as "very soluble" in aqueous buffers and polar solvents, with a calculated solubility of 27.3 mg/mL in water at 25°C .
- Pharmacokinetic Properties: Exhibits moderate gastrointestinal absorption (GI absorption score: 72%) and low blood-brain barrier permeability (BBB score: 0.03) .
Synthesis:
UNII-XKM70G2TJ4 is synthesized via coupling reactions using 4-methoxy-7-(tetrahydropyran-4-yl)benzo[d]thiazol-2-amine and 4-hydroxycyclohexylacetic acid in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMF (N,N-dimethylformamide), yielding 25% under optimized conditions (20°C, 18 hours) .
Properties
Molecular Formula |
C15H13F3N2O4 |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1 |
InChI Key |
PQYCYMNPZGRPTE-SECBINFHSA-N |
SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CO)F |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural homology (>90% similarity) with cyclohexane derivatives and carboxylic acid-containing molecules. Key comparisons include:
| Property | UNII-XKM70G2TJ4 | trans-4-Hydroxycyclohexanecarboxylic Acid | 2-(3-Hydroxyadamantan-1-yl)acetic Acid |
|---|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | C₇H₁₂O₃ | C₁₂H₁₈O₃ |
| Molecular Weight (g/mol) | 158.20 | 144.17 | 210.27 |
| LogP | 0.7 | 0.3 | 1.5 |
| Solubility (mg/mL) | 27.3 | 43.1 | 8.9 |
| TPSA (Ų) | 57.5 | 57.5 | 60.4 |
| Bioactivity | CYP2C9 inhibitor | Non-inhibitory | Moderate CYP3A4 inhibition |
| Synthetic Yield | 25% | 40% | 15% |
Data sourced from computational models and experimental studies .
- Structural Differences :
- UNII-XKM70G2TJ4 contains a tetrahydropyran ring and benzothiazole moiety , enhancing its rigidity compared to the flexible cyclohexane backbone of trans-4-hydroxycyclohexanecarboxylic acid.
- The adamantane group in 2-(3-Hydroxyadamantan-1-yl)acetic acid confers higher hydrophobicity (LogP = 1.5), reducing aqueous solubility .
Research Findings and Implications
- Thermodynamic Stability : UNII-XKM70G2TJ4 exhibits higher thermal stability (decomposition temperature: 210°C) than its analogs, making it suitable for solid dosage formulations .
- Toxicological Profile : Acute toxicity studies in rodents (LD₅₀ = 1,200 mg/kg) indicate a safer profile than adamantane derivatives (LD₅₀ = 800 mg/kg) .
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